molecular formula C8H6OS B1276524 1-Benzothiophene 1-oxide CAS No. 51500-42-6

1-Benzothiophene 1-oxide

Cat. No.: B1276524
CAS No.: 51500-42-6
M. Wt: 150.2 g/mol
InChI Key: TVBBBGXDQQURHJ-UHFFFAOYSA-N
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Description

1-Benzothiophene 1-oxide is an organosulfur compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, where the sulfur atom is oxidized to form a sulfoxide group.

Preparation Methods

1-Benzothiophene 1-oxide can be synthesized through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes and a constant current electrolysis in an undivided electrolytic cell at room temperature. The reaction typically employs Et4NPF6 as the electrolyte and a mixture of HFIP and CH3NO2 as co-solvents .

Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the preparation of various benzothiophene derivatives, including this compound, by reacting o-silylaryl triflates with alkynyl sulfides .

Chemical Reactions Analysis

1-Benzothiophene 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Benzothiophene 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiophene 1-oxide involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and coordinate with metal ions, making the compound a versatile ligand in various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic processes in industrial applications .

Comparison with Similar Compounds

1-Benzothiophene 1-oxide can be compared with other similar compounds, such as:

    Benzothiophene: The parent compound without the oxidized sulfur atom.

    Benzothiophene 1,1-dioxide: A further oxidized derivative with two oxygen atoms bonded to the sulfur.

    Thiophene: A simpler sulfur-containing heterocycle without the benzene ring.

The uniqueness of this compound lies in its intermediate oxidation state, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-benzothiophene 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBBBGXDQQURHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875779
Record name Benzo[b]thiophenesulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51500-42-6
Record name Benzo(b)thiophene, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51500-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophenesulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide with aldehydes and imines?

A1: The research paper [] investigates the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide, a derivative of 1-benzothiophene 1-oxide, with aldehydes and imines. This reaction is significant because it offers a potential synthetic route for creating new molecules containing the this compound scaffold. Understanding the reactivity and reaction mechanisms associated with this compound can be valuable for developing new synthetic methodologies in organic chemistry.

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